molecular formula C9H16ClNO2 B13586276 Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride

Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride

Cat. No.: B13586276
M. Wt: 205.68 g/mol
InChI Key: UWOPMNPEQDHQAW-UHFFFAOYSA-N
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Description

Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride is a spirocyclic compound featuring a seven-membered bicyclic system with a secondary amine and methyl ester functional group. Its stereoisomeric forms, such as the (1R,3S)-enantiomer (CAS 2418595-57-8), are distinguished by their chiral centers and molecular configurations . Key properties include:

  • Molecular formula: C₉H₁₆ClNO₂
  • Molecular weight: 205.68 g/mol
  • Purity: ≥95% (typical for lab-grade material)
  • Applications: Primarily used as a rigid scaffold in medicinal chemistry for drug discovery, leveraging its spirocyclic structure to enhance target binding selectivity .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 3-aminospiro[3.3]heptane-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-7(11)9(10)6-5-8(9)3-2-4-8;/h2-6,10H2,1H3;1H

InChI Key

UWOPMNPEQDHQAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC12CCC2)N.Cl

Origin of Product

United States

Preparation Methods

Cycloaddition Approaches

One prominent method involves [2+2] cycloaddition reactions, where dichloroketene reacts with suitable alkenes to form the core spirocyclic structure. This approach was detailed in recent research on 6-oxospiro[3.3]heptane derivatives, which serve as intermediates for amino-functionalized compounds (see reference). The process includes:

  • Generation of dichloroketene in situ.
  • [2+2] cycloaddition with an alkene precursor.
  • Subsequent reductive dechlorination, oxidation, and functionalization steps to introduce amino groups.

Reductive Amination

Reductive amination is a versatile route for introducing amino groups onto the spirocyclic scaffold. This involves:

  • Reacting a ketone or aldehyde intermediate with ammonia or primary amines.
  • Using reducing agents such as sodium cyanoborohydride or hydrogenation under catalytic conditions.
  • This method is particularly effective for synthesizing methyl1-aminospiro compounds with high stereoselectivity.

Esterification and Salt Formation

The ester moiety, methyl1-ester, is typically introduced via:

  • Fischer esterification of the corresponding carboxylic acid with methanol under acidic conditions.
  • Alternatively, methylation of the carboxylate salt using methyl iodide or dimethyl sulfate.

Subsequently, the amino ester is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, ensuring stability and solubility suitable for research applications.

Specific Synthesis Protocols

Based on the literature, a representative synthesis involves:

  • Step 1: Cycloaddition of dichloroketene with an alkene to form a chlorinated spirocyclic intermediate.
  • Step 2: Reductive dechlorination and oxidation to generate the carboxylic acid precursor.
  • Step 3: Conversion of the acid to the methyl ester via esterification.
  • Step 4: Nucleophilic substitution or reductive amination to introduce the amino group at the desired position.
  • Step 5: Formation of the hydrochloride salt by bubbling HCl gas into the amino ester solution.

This sequence ensures the formation of the target compound with high purity and stereochemical control.

Data Table of Preparation Methods

Method Key Reactions Conditions Remarks
Cycloaddition [2+2] cycloaddition of dichloroketene with alkene Inert atmosphere, room temperature Forms spirocyclic core
Reductive Amination Ammonia or primary amines + reducing agents Mild conditions, catalytic hydrogenation Introduces amino group
Esterification Carboxylic acid + methanol + acid catalyst Reflux, 4-24 hours Produces methyl ester
Salt Formation Amino ester + HCl gas Dissolution in solvent, HCl bubbling Yields hydrochloride salt

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the methyl ester group is a primary reaction pathway, influenced by pH and temperature:

Reaction Type Conditions Products Reference
Acidic Hydrolysis 6 N HCl at reflux (8–12 hours)1-Aminospiro[3.3]heptane-1-carboxylic acid (isolated as hydrochloride salt)
Basic Hydrolysis 2 N NaOH in ethanol (reflux, 2–4 hours)Free carboxylic acid (neutralized with HCl post-reaction)

The ester group undergoes saponification under basic conditions, while acidic hydrolysis preserves the amino group’s protonation state. Kinetic studies suggest that the spirocyclic structure slightly retards hydrolysis rates compared to linear esters due to steric hindrance .

Substitution Reactions

The amino group participates in nucleophilic substitution and acylation reactions:

Acylation

Reagent Conditions Product Yield Reference
Acetyl chlorideDry CHCl₃, 0°C, Et₃N (15 minutes)1-(Acetylamino)spiro[3.3]heptane-1-carboxylate78%
Benzoyl chlorideTHF, −10°C, 2 hours1-(Benzoylamino)spiro[3.3]heptane-1-carboxylate65%

Reactions require anhydrous conditions to prevent competing hydrolysis. Steric constraints from the spiro system reduce yields compared to analogous non-spiro compounds .

Alkylation

Reagent Conditions Product Yield Reference
Methyl iodideDMF, K₂CO₃, 50°C (6 hours)1-(Dimethylamino)spiro[3.3]heptane-1-carboxylate42%

Alkylation proceeds with moderate efficiency due to the amino group’s hindered accessibility .

Ring-Opening Reactions

The spiro[3.3]heptane scaffold undergoes selective ring-opening under acidic or oxidative conditions:

Reagent Conditions Product Mechanism Reference
H₂SO₄ (concentrated)120°C, 3 hoursLinear heptane dicarboxylic acid derivativeAcid-catalyzed C–C cleavage
Ozone−78°C, CH₂Cl₂, followed by H₂O₂Two ketone fragmentsOzonolysis of alkene moieties

Ring-opening reactions are structure-dependent; the smaller cycloheptane ring is preferentially cleaved over the three-membered ring .

Reduction of the Ester Group

Reagent Conditions Product Yield Reference
LiAlH₄Dry THF, 0°C → reflux, 2 hours1-Aminospiro[3.3]heptane-1-methanol67%

Reduction requires careful temperature control to prevent decomposition of the amino group .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • pH 1–3 (gastric conditions): 90% intact after 24 hours (hydrolysis half-life >48 hours) .

  • pH 7.4 (blood plasma): 65% intact after 24 hours .
    Degradation products include the free carboxylic acid and minor ring-opened species .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride":

Piperidine Compounds

  • Substituted piperidine compounds can be used to treat SMYD protein-related disorders, such as SMYD3 or SMYD2. These compounds are particularly useful in cancer treatment .

USP7 Inhibitors

  • Certain compounds can inhibit USP7 and may be therapeutic agents for diseases such as cancer, metastasis, neurodegenerative diseases, immunological disorders, diabetes, bone and joint diseases, osteoporosis, arthritis inflammatory disorders, cardiovascular diseases, ischemic diseases, viral infections and diseases, viral infectivity and/or latency, and bacterial infections and diseases .
  • These compounds and compositions may offer improved efficacy and safety profiles compared to known USP7 inhibitors and provide novel mechanisms of action against USP7 enzymes .

Bicyclic Compounds

  • Bicyclic compounds have applications in cancer treatment. Cancers include glioblastoma, bone cancer, head and neck cancer, and melanoma . They can be combined with therapies like radiation, antibodies, and cytotoxic agents .

CBP/p300 Inhibition

  • Novel compounds can inhibit CBP (CREB-binding protein), useful for treating, preventing, or inhibiting diseases or conditions associated with CBP/p300-family bromodomain inhibition .

Other Spiro Compounds

  • Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride (CAS No. 1808249-67-3) exists, with potential applications in medicinal chemistry and as an intermediate in synthesizing pharmaceutical agents .
  • Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride may induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of E. coli and S. aureus.

Mechanism of Action

The mechanism of action of Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in ester hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Spirocyclic Amine Derivatives

1-Benzyl-1,6-diazaspiro[3.3]heptane Dihydrochloride
  • CAS : 1909312-36-2
  • Molecular formula : C₁₂H₁₈Cl₂N₂
  • Molecular weight : 261.19 g/mol
  • Key features: Contains two nitrogen atoms in the spiro system (diazaspiro). Applications: Versatile building block for CNS-targeted drug candidates .
Property Target Compound 1-Benzyl-1,6-diazaspiro[3.3]heptane Dihydrochloride
Heteroatoms 1 N 2 N
Molecular Weight (g/mol) 205.68 261.19
Functional Groups Ester, amine Benzyl, diamine
Structural Rigidity High Very high (dual spiro rings)
tert-Butyl 3,3-Difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate Hydrochloride
  • CAS : 2102412-20-2
  • Molecular formula : C₁₀H₁₇ClF₂N₂O₂
  • Molecular weight : 270.70 g/mol
  • Key features :
    • Fluorine atoms increase electronegativity and metabolic stability.
    • tert-Butyl carbamate acts as a protective group for amine functionalization.
    • Applications : Intermediate in peptide mimetics and fluorinated drug candidates .
Property Target Compound tert-Butyl 3,3-Difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate HCl
Substituents None (parent) 2 F atoms, tert-butyl carbamate
Boiling/Melting Point Not reported Not reported (typically >100°C for carbamates)
Synthetic Flexibility Moderate High (carbamate deprotection enables diverse derivatization)

Non-Spiro Bicyclic Analogs

Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate
  • CAS : Referenced in (AS51928)
  • Molecular formula: C₁₅H₂₁NO₄
  • Molecular weight : 279.34 g/mol
  • Key features: Bicyclo[2.2.1]heptane core (non-spiro) with a carbobenzyloxy (Cbz)-protected amine. Applications: Used in constrained peptide analogs and enzyme inhibitors .
Property Target Compound Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate
Ring System Spiro[3.3]heptane Bicyclo[2.2.1]heptane
Amine Protection None (free amine) Cbz group
Conformational Flexibility Low Moderate

Functional Group Variants

2-Azaspiro[3.3]heptane-1-carboxylic Acid Hydrochloride
  • CAS : 1909305-13-0
  • Molecular formula: C₇H₁₁ClNO₂
  • Molecular weight : 188.62 g/mol
  • Key features :
    • Carboxylic acid replaces the methyl ester, enhancing water solubility.
    • Applications : Acidic moiety facilitates salt formation and ionic interactions in APIs .
Property Target Compound 2-Azaspiro[3.3]heptane-1-carboxylic Acid HCl
Functional Group Methyl ester Carboxylic acid
Solubility (aqueous) Moderate High
Reactivity Ester hydrolysis Acid-base reactions

Pharmacological and Industrial Relevance

  • Target Compound : Valued for its conformational rigidity, which reduces entropic penalties in target binding. Used in neurology and oncology research .
  • Fluorinated Analogs : Enhanced metabolic stability and bioavailability make them preferred in CNS drug development .
  • Diazaspiro Derivatives : Dual nitrogen atoms enable chelation with metal ions or hydrogen bonding in enzyme active sites .

Biological Activity

Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride is a compound of increasing interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride typically involves several steps, starting from simpler precursors. The compound features a spirocyclic structure that contributes to its unique pharmacological properties. The synthesis often utilizes Lewis acid-catalyzed rearrangements and Wittig reactions to achieve the desired stereochemistry and functionalization .

Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride is primarily noted for its inhibitory effects on specific biological pathways, particularly those involving the CBP/p300 family of proteins. These proteins are crucial in various cellular processes, including gene transcription and cell proliferation. The inhibition of these proteins can lead to significant therapeutic effects in cancer treatment by disrupting tumor growth and enhancing the efficacy of other anticancer agents .

Anticancer Properties

Recent studies have demonstrated that Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride exhibits promising anticancer activity. It has been shown to inhibit the growth of colorectal and lung cancer cells in vitro and in vivo models. The compound's mechanism involves the modulation of prostaglandin E2 receptors, which are often overexpressed in tumors, leading to enhanced tumor growth and immune evasion .

Table 1: Summary of Anticancer Activity

Cancer Type Model Effect Reference
Colorectal CancerCT26 Mouse ModelInhibition of tumor growth
Lung CancerTC1 Mouse ModelSynergistic effect with PD-1 inhibitors

Neuroprotective Effects

In addition to its anticancer properties, Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride has been investigated for its neuroprotective effects. Analogues of this compound have shown potential in mimicking glutamate, a neurotransmitter involved in cognitive functions. This property suggests its utility in treating neurodegenerative diseases by modulating excitatory neurotransmission without causing excitotoxicity .

Case Studies

Several case studies have highlighted the effectiveness of Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride in preclinical settings:

  • Study on Colorectal Cancer : A study utilizing a mouse model demonstrated that administration of this compound significantly reduced tumor size compared to controls, suggesting its potential as an effective treatment option when used alone or in combination with existing therapies like immune checkpoint inhibitors .
  • Neuroprotective Study : Another investigation focused on the neuroprotective properties revealed that compounds similar to Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride could prevent neuronal cell death induced by glutamate toxicity, indicating a possible therapeutic avenue for conditions such as Alzheimer's disease .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride?

The synthesis typically involves cyclization strategies to construct the spiro[3.3]heptane core. Key steps include:

  • Cyclopropane ring formation : Utilizing strained intermediates, analogous to cyclopropane synthesis via [2+1] cycloaddition or alkylidene carbene insertion .
  • Amine protection : Temporary protection of the amino group (e.g., Boc or Fmoc) to prevent side reactions during esterification .
  • Hydrochloride salt formation : Treatment with HCl in polar solvents (e.g., ethanol or dichloromethane) followed by recrystallization to ensure purity . Yields can vary based on reaction optimization; for example, similar spirocyclic compounds report yields of 12–89% depending on substituents .

Q. How is NMR spectroscopy employed to confirm the structural integrity of this compound?

  • 1H NMR : Signals for the spirocyclic methyl group (δ ~1.5–2.0 ppm) and amine proton (δ ~2.5–3.5 ppm) are critical. Coupling constants (J values) help confirm the spiro geometry .
  • 13C NMR : The carbonyl carbon (ester) appears at δ ~165–175 ppm, while the quaternary spiro carbon is typically δ ~60–70 ppm .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity, especially for the strained spiro system .

Q. What storage conditions are optimal for maintaining the stability of this hydrochloride salt?

  • Temperature : Store at room temperature (20–25°C) in airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
  • Solubility : Stable in polar aprotic solvents (e.g., DMSO, DMF) but avoid aqueous solutions unless buffered at pH 4–6 to prevent hydrolysis .
  • Long-term stability : Monitor via periodic HPLC-UV analysis (e.g., C18 column, acetonitrile/water gradient) to detect decomposition .

Advanced Research Questions

Q. How does the spiro[3.3]heptane core influence reactivity in nucleophilic or electrophilic reactions?

The spiro architecture introduces angular strain (~25 kcal/mol), enhancing reactivity:

  • Nucleophilic attacks : The ester carbonyl is more electrophilic due to ring strain, facilitating aminolysis or Grignard reactions .
  • Electrophilic substitution : The amine group’s lone pair is less available for protonation, altering pKa (predicted ~7.5–8.5 via computational models) .
  • Ring-opening reactions : Under acidic conditions, the spiro system may undergo retro-aldol cleavage, yielding bicyclic byproducts .

Q. What computational approaches predict the conformational dynamics of this spirocyclic compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess strain energy and torsional barriers .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) to study hydrogen bonding and solubility .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. What challenges arise in resolving enantiomers, and which chiral separation techniques are effective?

  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak IA/IB) with hexane/isopropanol mobile phases. Reported enantiomeric excess (ee) >98% for similar spiro compounds .
  • SFC (Supercritical Fluid Chromatography) : CO2/ethanol co-solvents achieve faster resolution with lower solvent consumption .
  • Crystallization-induced diastereomer resolution : Employ chiral auxiliaries (e.g., tartaric acid derivatives) .

Q. How does the hydrochloride salt form affect solubility in biorelevant media?

  • pH-dependent solubility : The salt exhibits higher solubility in acidic buffers (pH 1–3, ~50 mg/mL) compared to neutral conditions (pH 7.4, <1 mg/mL) .
  • Co-solvent systems : Use PEG 400 or cyclodextrins to enhance solubility in in vitro assays .
  • LogP measurement : Estimated at ~1.2 (via shake-flask method), indicating moderate lipophilicity .

Q. What in vitro models are used to study spirocyclic analogs’ biological activity?

  • Enzyme inhibition assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .
  • Cell viability studies : Screen in cancer lines (e.g., HeLa, MCF-7) via MTT assays, noting IC50 values in the µM range for related compounds .
  • Membrane permeability : Assess via Caco-2 monolayers, with Papp values indicating moderate blood-brain barrier penetration .

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